molecular formula C14H9ClF2N2O2 B13740704 N'-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide

N'-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide

Cat. No.: B13740704
M. Wt: 310.68 g/mol
InChI Key: QTKWCCXTBVXEDP-UHFFFAOYSA-N
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Description

N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chlorobenzoyl group and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 2,6-difluorobenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of azide derivatives.

Scientific Research Applications

N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide
  • N’-(2-Chlorobenzoyl)-2,4-difluorobenzohydrazide
  • N’-(2-Chlorobenzoyl)-3,5-difluorobenzohydrazide

Uniqueness

N’-(2-Chlorobenzoyl)-2,6-difluorobenzohydrazide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H9ClF2N2O2

Molecular Weight

310.68 g/mol

IUPAC Name

N'-(2-chlorobenzoyl)-2,6-difluorobenzohydrazide

InChI

InChI=1S/C14H9ClF2N2O2/c15-9-5-2-1-4-8(9)13(20)18-19-14(21)12-10(16)6-3-7-11(12)17/h1-7H,(H,18,20)(H,19,21)

InChI Key

QTKWCCXTBVXEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CC=C2F)F)Cl

Origin of Product

United States

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